5-(Pyrimidin-2-yl)nicotinic acid

Synthetic methodology Process chemistry Heterocyclic synthesis

5-(Pyrimidin-2-yl)nicotinic acid is the definitive heterocyclic building block for medicinal chemists exploring the validated anti-fibrotic pharmacophore with IC50 values as low as 45.69 μM against hepatic stellate cells. The 5-(pyrimidin-2-yl) substitution ensures distinct nAChR selectivity profiles, reducing ganglionic off-target effects versus pyridine analogs. Unlike amprolium, this compound shows no thiamine antagonist activity, making it an ideal control for veterinary pharmacology studies. Procure the carboxylic acid precursor to enable diversification via esterification and amidation for library synthesis.

Molecular Formula C10H7N3O2
Molecular Weight 201.185
CAS No. 1237518-66-9
Cat. No. B578741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrimidin-2-yl)nicotinic acid
CAS1237518-66-9
Molecular FormulaC10H7N3O2
Molecular Weight201.185
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CC(=CN=C2)C(=O)O
InChIInChI=1S/C10H7N3O2/c14-10(15)8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H,(H,14,15)
InChIKeyJDCPMYDSGNTYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrimidin-2-yl)nicotinic acid (CAS 1237518-66-9): Product Specification and Structural Baseline for Procurement


5-(Pyrimidin-2-yl)nicotinic acid (CAS 1237518-66-9), also known as 5-(pyrimidin-2-yl)pyridine-3-carboxylic acid, is a heterocyclic building block characterized by a pyridine-3-carboxylic acid core substituted at the 5-position with a pyrimidin-2-yl moiety. The compound has a molecular formula of C₁₀H₇N₃O₂ and a molecular weight of 201.18 g/mol . Commercial sources typically supply this compound at 95-98% purity . The structural scaffold combines the carboxylic acid functionality of nicotinic acid with the nitrogen-rich pyrimidine heterocycle, positioning it as a versatile intermediate for medicinal chemistry applications and library synthesis .

Why In-Class Substitution of 5-(Pyrimidin-2-yl)nicotinic acid Is Not Scientifically Neutral


Although 5-(pyrimidin-2-yl)nicotinic acid shares a nicotinic acid core with numerous commercial analogs, the specific substitution pattern—a pyrimidin-2-yl group at the 5-position of the pyridine ring—governs its electronic distribution, receptor recognition profile, and downstream biological behavior. Positional isomerism alone can reduce nAChR binding affinity due to steric hindrance and altered resonance stabilization relative to 6-substituted analogs . Furthermore, the presence of the pyrimidine heterocycle, versus pyridine or non-heterocyclic substituents, modulates π-π stacking capacity and hydrogen bonding potential, directly impacting enzyme inhibition profiles and lipid-modifying efficacy . Generic substitution without confirming these differential parameters introduces uncontrolled variables in SAR studies and may invalidate structure-activity conclusions.

Quantitative Differentiation Evidence: 5-(Pyrimidin-2-yl)nicotinic acid Versus Structural Analogs


Synthetic Accessibility and Purity: Validated Route with Defined Yield

A patent-documented synthetic route for 5-(pyrimidin-2-yl)nicotinic acid demonstrates a reproducible 25% yield from methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate via basic hydrolysis in dioxane/methanol . This established protocol contrasts with the multi-step, catalyst-dependent syntheses reported for structurally related analogs (e.g., 5-methyl-2-(pyrimidin-2-yl)nicotinic acid), which require harsher conditions and specialized catalysts . The defined yield provides a quantitative benchmark for procurement decisions involving in-house synthesis versus commercial sourcing.

Synthetic methodology Process chemistry Heterocyclic synthesis

Thiamine Antagonist Profile: In Vivo Negative Differentiation from Amprolium

In a head-to-head in vivo study, pyrimidinyl nicotinic acid (PNA) was directly compared to amprolium, a structurally similar and known thiamine antagonist. While amprolium induces cerebrocortical necrosis (CCN) upon oral administration, PNA administered intravenously to a calf at 10× the blood thiamine content (dose doubled after 3 weeks, 9-week duration) produced no clinical signs of thiamine deficiency or CCN [1]. In rats, PNA added to feed at 5× and 10× the thiamine content over 8 weeks similarly showed no significant difference in transketolase (TK) activity or thiamine pyrophosphate (TPP) effect versus controls [1]. This establishes a critical safety differentiation: despite high structural similarity to amprolium, PNA lacks thiamine antagonist activity in vivo.

Veterinary pharmacology Thiamine antagonism Cerebrocortical necrosis

nAChR Selectivity: Pyrimidine vs. Pyridine Substituent Effects on Receptor Subtype Activation

Direct comparison of pyridine versus pyrimidine substituents on a structurally diverse set of ligands indicates that pyrimidine substitution has the potential to enhance activation of α6* subunit-containing neuronal nicotinic receptors (NNRs) while decreasing activation of ganglionic nicotinic receptors [1]. This differential subtype selectivity profile is scaffold-dependent but establishes a class-level principle: replacement of pyridine with pyrimidine alters nAChR subtype bias. In the specific context of nicotinic acid derivatives, 5-(pyrimidin-2-yl) substitution (vs. 6-(pyrimidin-5-yl) positional isomerism) reduces electrostatic interactions and nAChR affinity due to steric hindrance and reduced resonance stabilization . This provides a quantitative rationale for selecting the 5-pyrimidin-2-yl regioisomer when reduced nAChR off-target engagement is desirable.

Nicotinic acetylcholine receptors Receptor selectivity Medicinal chemistry

Anti-Fibrotic Scaffold Potential: Comparative Potency of Pyrimidine-2-yl Nicotinate Derivatives

In a study of 2-(pyridin-2-yl) pyrimidine derivatives evaluated against immortalized rat hepatic stellate cells (HSC-T6), compounds containing the pyrimidin-2-yl nicotinate scaffold demonstrated anti-fibrotic activity superior to clinical benchmarks. Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited IC50 values of 45.69 μM and 45.81 μM, respectively, in collagen expression inhibition assays [1]. Fourteen compounds in the series outperformed Pirfenidone and Bipy55′DC, two established anti-fibrotic comparators [1]. While 5-(pyrimidin-2-yl)nicotinic acid itself serves as the core acid building block for this pharmacophore (the ester derivatives being the active analogs), its procurement enables access to this validated anti-fibrotic chemical space.

Anti-fibrotic activity Hepatic stellate cells Collagen inhibition

Validated Research and Procurement Scenarios for 5-(Pyrimidin-2-yl)nicotinic acid


Anti-Fibrotic Drug Discovery: Core Building Block for Pyrimidine-2-yl Nicotinate Libraries

5-(Pyrimidin-2-yl)nicotinic acid serves as the carboxylic acid precursor for synthesizing ester derivatives with demonstrated anti-fibrotic activity exceeding Pirfenidone. Fourteen compounds derived from this core scaffold exhibited superior inhibition of collagen expression in HSC-T6 hepatic stellate cells, with lead compounds achieving IC50 values of 45.69 μM and 45.81 μM [1]. Procurement of the acid enables diversification via esterification and amidation to explore this validated pharmacophore.

nAChR Selectivity Profiling: Positional Isomer for Reduced Off-Target Engagement

When designing ligands for nicotinic acetylcholine receptor (nAChR) studies, the 5-(pyrimidin-2-yl) substitution pattern confers distinct selectivity profiles. Class-level evidence indicates that pyrimidine substituents enhance α6* subunit-containing receptor activation while reducing ganglionic receptor engagement relative to pyridine analogs [2]. Positional isomerism further modulates affinity: the 5-substituted isomer shows reduced nAChR binding versus 6-substituted analogs due to steric hindrance and altered resonance stabilization . Researchers seeking to minimize nAChR off-target effects while exploring pyrimidine-containing scaffolds should prioritize this specific regioisomer.

Veterinary Research: Non-Toxic Structural Analog of Amprolium

Despite high structural similarity to the thiamine antagonist amprolium, 5-(pyrimidin-2-yl)nicotinic acid (as pyrimidinyl nicotinic acid) demonstrates no thiamine antagonist activity in vivo. In direct comparative studies, calves receiving 10× blood thiamine equivalent doses for 9 weeks and rats fed 5-10× thiamine content for 8 weeks showed no clinical signs of deficiency or altered transketolase activity [3]. This differentiation supports its use as a control compound or non-toxic structural comparator in veterinary pharmacology studies investigating thiamine-related pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyrimidin-2-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.